molecular formula C9H16ClN3S B7898076 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride

Cat. No.: B7898076
M. Wt: 233.76 g/mol
InChI Key: IZNHZCIIMCXXSG-UHFFFAOYSA-N
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Description

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride is a compound that features a thiazole ring and a piperidine ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities . Piperidine is a six-membered ring containing one nitrogen atom, commonly found in many pharmaceuticals . The combination of these two rings in this compound makes it a compound of interest in medicinal chemistry and other scientific fields.

Preparation Methods

The synthesis of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride typically involves the coupling of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 2-amino-5-chloromethylthiazole with piperidine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects . The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and effectiveness .

Comparison with Similar Compounds

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride can be compared with other thiazole and piperidine derivatives:

The uniqueness of this compound lies in its combined thiazole and piperidine structure, which can provide a synergistic effect in its biological activities and therapeutic potential.

Biological Activity

1-(Thiazol-5-ylmethyl)piperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a piperidine moiety, which contribute to its pharmacological profile. The presence of these structural elements is crucial for its interaction with biological targets.

Biological Activities

This compound exhibits several notable biological activities:

  • Antiviral Properties : Research indicates that this compound has demonstrated antiviral activity, particularly against HIV. It interacts with the CD4 binding site on HIV-1 gp120, inhibiting viral entry into host cells . Variants of this compound have shown improvements in antiviral potency in pseudovirus assays, suggesting potential as a therapeutic agent against HIV .
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies show that thiazole-containing compounds can exhibit significant antiproliferative effects, with some derivatives achieving IC50 values comparable to established anticancer drugs like doxorubicin . The structure-activity relationship (SAR) analyses indicate that modifications to the thiazole ring can enhance cytotoxicity .
  • Neuroprotective Effects : Some studies have reported neuroprotective properties of thiazole derivatives, including potential benefits in conditions such as neurodegenerative diseases. Compounds similar to this compound have shown effectiveness in reducing oxidative stress in neuronal cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound has been shown to bind selectively to various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in viral replication and cancer cell metabolism, thus hindering disease progression.
  • Modulation of Immune Responses : By affecting cytokine production, the compound may enhance immune responses against tumors or infections.

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesAntiviral ActivityAntitumor Activity
N-Methylpiperidin-3-amine dihydrochloridePiperidine core with methyl substitutionModerateLow
(R)-Piperidin-3-amine dihydrochlorideChiral center influencing activityLowModerate
N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochlorideThiazole ring fused with piperidineHighHigh
N-Methyl-1-(thiazol-5-ylmethyl)piperidin-4-amine hydrochlorideVariation in position affects activityModerateHigh

This table illustrates how the specific substitution pattern of this compound contributes to its enhanced biological activity compared to other compounds.

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

  • Antiviral Study : A study demonstrated that modifications to the piperidine ring significantly improved antiviral potency against HIV, with one variant showing up to 10-fold increased efficacy in cell-based assays compared to the parent compound .
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that compounds with similar thiazole structures exhibited IC50 values under 2 µg/mL, indicating potent antitumor activity .
  • Neuroprotection Trials : Research involving PC12 cells showed that derivatives of the compound could reduce H₂O₂-induced damage by over 50%, suggesting potential applications in neurodegenerative disease treatment .

Properties

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)piperidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c10-8-2-1-3-12(5-8)6-9-4-11-7-13-9;/h4,7-8H,1-3,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNHZCIIMCXXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CS2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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